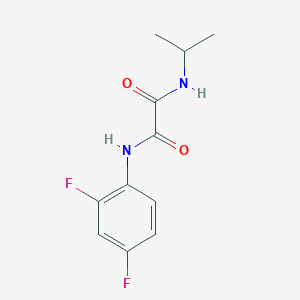
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and imidazole rings are aromatic and planar, which could contribute to the overall stability of the molecule . The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions. The thiophene ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Facile Synthesis of Diverse Derivatives: A study by Khalil, Sayed, and Raslan (2012) demonstrated the synthesis of various derivatives from a related compound, showcasing the compound's reactivity and potential for creating a range of chemical substances (Khalil, Sayed, & Raslan, 2012).
Biological Activities
Antibacterial and Antifungal Potential
Gullapelli, Thupurani, and Brahmeshwari (2014) synthesized and tested compounds from a similar molecular framework, indicating potential antibacterial activity (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer Applications
Evren et al. (2019) explored the anticancer activity of related compounds, highlighting their potential in cancer treatment (Evren et al., 2019).
Potential for Alzheimer's Disease Detection
Brooks et al. (2015) evaluated a related compound for its potential in detecting Alzheimer's disease, demonstrating its applicability in medical diagnostics (Brooks et al., 2015).
Coordination Chemistry and Material Science
- Coordination Complexes and Antioxidant Activity: Chkirate et al. (2019) synthesized coordination complexes with pyrazole-acetamide derivatives and assessed their antioxidant activity, showing potential applications in material science (Chkirate et al., 2019).
Medicinal Chemistry
Potential in Drug Development
Ganellin et al. (1996) developed a series of phenoxyalkylimidazoles, indicating the utility of related structures in developing new drugs (Ganellin et al., 1996).
Angiotensin II Receptor Antagonists
Carini et al. (1991) explored a series of imidazoles as potent antihypertensive agents, showing the relevance of similar compounds in hypertension treatment (Carini et al., 1991).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-15(16-8-5-11-24-16)20-17(21)9-10-19-18(22)13-23-14-6-3-2-4-7-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYYBURICKKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


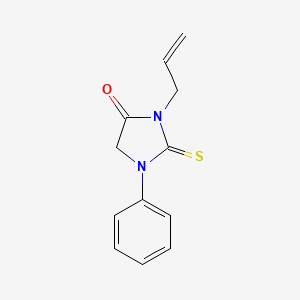

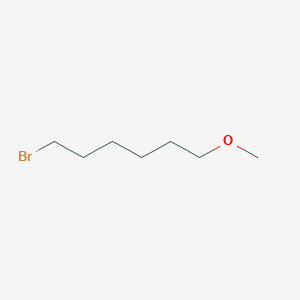
![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)
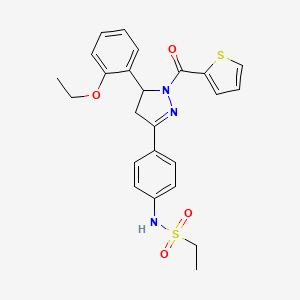
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)
![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)
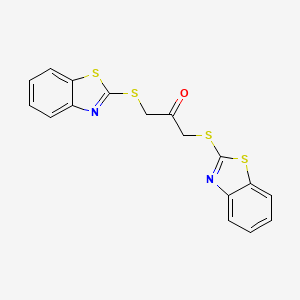
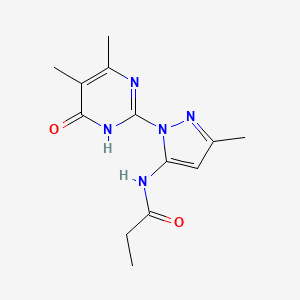
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)
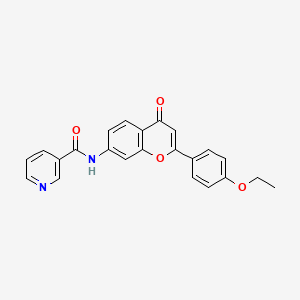
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)
